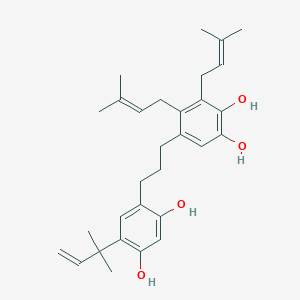

kazinol C

Description

Properties

Molecular Formula |

C30H40O4 |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

5-[3-[2,4-dihydroxy-5-(2-methylbut-3-en-2-yl)phenyl]propyl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol |

InChI |

InChI=1S/C30H40O4/c1-8-30(6,7)25-16-22(26(31)18-27(25)32)11-9-10-21-17-28(33)29(34)24(15-13-20(4)5)23(21)14-12-19(2)3/h8,12-13,16-18,31-34H,1,9-11,14-15H2,2-7H3 |

InChI Key |

YCJJCTRPAGXWGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1CCCC2=CC(=C(C=C2O)O)C(C)(C)C=C)O)O)CC=C(C)C)C |

Synonyms |

kazinol C |

Origin of Product |

United States |

Preparation Methods

Ethanol Extraction

The dried powder undergoes maceration in 95% ethanol at room temperature for 24–48 hours, with a solvent-to-material ratio of 3:1 (v/w). This step solubilizes polar and mid-polar compounds, including kazinol C.

Key Parameters :

Liquid-Liquid Partitioning

The ethanolic extract is concentrated under reduced pressure and partitioned sequentially using solvents of increasing polarity:

| Step | Solvent | Volume Ratio | Target Fraction |

|---|---|---|---|

| 1 | n-Hexane | 1:1 (v/v) | Non-polar lipids |

| 2 | Ethyl acetate | 1:1 (v/v) | Mid-polar phenolics (kazinol C) |

| 3 | Chloroform | 1:1 (v/v) | Alkaloids |

| 4 | n-Butanol | 1:1 (v/v) | Glycosides |

The ethyl acetate (EtOAc) fraction, enriched with kazinol C, is evaporated to dryness for further purification.

Chromatographic Purification

Silica Gel Column Chromatography

The EtOAc fraction is subjected to silica gel (60–200 mesh) column chromatography with gradient elution:

-

Eluent System : n-Hexane/acetone (20:1 → 1:10 v/v) or n-Hexane/ethyl acetate (20:1 → 2:1 v/v).

-

Fraction Collection : 11–15 fractions are collected based on thin-layer chromatography (TLC) profiles.

Critical Observations :

Reverse-Phase C18 Chromatography

Active fractions from silica gel are further purified using RP-C18 columns with methanol/water gradients:

| Step | Methanol (%) | Duration (column volumes) | Outcome |

|---|---|---|---|

| 1 | 30 | 5 | Removal of residual sugars |

| 2 | 50–100 | 10–15 | Elution of kazinol C |

Kazinol C typically elutes at 70–80% methanol, yielding a pale-yellow amorphous powder.

Yield and Purity Assessment

Yield Optimization

Reported yields vary based on source material and methodology:

| Study | Root Bark (kg) | Kazinol C Yield (mg) | Purity (%) | Method |

|---|---|---|---|---|

| 0.6 | 260 | >95 | Silica + RP-C18 | |

| 0.6 | 260 | >90 | Ethanol → EtOAc → Silica → RP-C18 | |

| 0.6 | 139 (kazinol U) | N/A | Ethanol → EtOAc → Silica → RP-C18 |

Notes :

Structural Characterization

-

High-Resolution Mass Spectrometry (HRMS) : [M]+ ion at m/z 326.1516 (calc. 326.1522 for C21H22O3).

-

NMR Spectroscopy :

Challenges and Methodological Considerations

-

Low Natural Abundance : Kazinol C constitutes <0.05% of dry root bark, necessitating large starting material.

-

Isomer Separation : Kazinol C co-occurs with isomers (e.g., kazinol D), requiring >3 chromatographic steps for resolution.

-

Solvent Residues : Ethyl acetate traces in final products are mitigated via rotary evaporation under high vacuum.

Recent Advances in Extraction Technology

Chemical Reactions Analysis

Types of Reactions

Kazinol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving Kazinol C include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions involving Kazinol C depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives of Kazinol C, while reduction reactions could produce dehydroxylated forms .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Kazinol C is classified as a 1,3-diphenylpropane. Its primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. Studies have demonstrated that kazinol C induces AMPK phosphorylation, leading to significant reductions in cancer cell viability and promoting apoptosis in various cancer cell lines, particularly HT-29 colon cancer cells .

Induction of Apoptosis

Kazinol C has been shown to induce apoptosis in HT-29 colon cancer cells through several pathways:

- Cell Viability : At high concentrations (60–120 μM), kazinol C significantly increases cell death, while lower concentrations (<30 μM) have minimal effects .

- Mechanistic Insights : The induction of apoptosis is associated with the cleavage of poly(ADP-ribose) polymerase (PARP), a marker for apoptotic cell death, confirming its efficacy as an anticancer agent .

Inhibition of Cell Migration and Metastasis

Kazinol C also inhibits migration and anchorage-independent growth of cancer cells:

- Migration Assays : In vitro studies revealed that kazinol C significantly reduces wound healing and migration in HT-29 cells, suggesting its potential to impede tumor metastasis .

- Anchorage-Independent Growth : Kazinol C treatment led to a notable decrease in colony formation in soft agar assays, indicating its ability to suppress metastatic potential .

Autophagy Induction

Recent studies have identified kazinol C as an autophagy inducer at lower concentrations. This process is mediated through endoplasmic reticulum stress and unfolded protein response signaling pathways. The activation of autophagy serves as a cellular stress response, providing protection against apoptosis under certain conditions .

Case Studies and Research Findings

The following table summarizes key studies investigating the applications of kazinol C:

Clinical Implications

The findings surrounding kazinol C suggest its potential as a therapeutic agent for colorectal cancer and possibly other malignancies. Its dual role as an apoptosis inducer and an autophagy modulator positions it as a promising candidate for further clinical investigation.

Mechanism of Action

Kazinol C exerts its effects through several molecular targets and pathways. One of the primary mechanisms involves the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Activation of AMPK by Kazinol C leads to the induction of apoptosis in cancer cells and modulation of autophagy through endoplasmic reticulum stress-mediated unfolded protein response signaling .

Comparison with Similar Compounds

References

Q & A

Q. What is the molecular mechanism by which Kazinol C induces apoptosis in HT-29 colon cancer cells?

Kazinol C activates AMP-activated protein kinase (AMPK), leading to downstream signaling that promotes apoptosis. At high concentrations (60–120 µM), Kazinol C triggers AMPK phosphorylation at Thr172, which correlates with PARP cleavage and sub-G1 DNA content accumulation (indicative of apoptosis). Methodologically, this is validated using AMPK inhibitors (e.g., Compound C) and stable transfection of dominant-negative (DN) AMPK plasmids to abrogate apoptosis .

Q. How does Kazinol C inhibit HT-29 colon cancer cell migration?

Kazinol C suppresses migration via AMPK activation, as shown in wound healing and Transwell assays. Pretreatment with Kazinol C (15 µM) inhibits TPA-induced migration by 50–70% in scratch assays. Stable expression of DN AMPK reverses this effect, confirming AMPK's role. Anchorage-independent growth in soft agar is also reduced, indicating antimetastatic potential .

Q. What experimental models are used to validate AMPK-dependent effects of Kazinol C?

Key methods include:

- Western blotting : Detects AMPK phosphorylation (Thr172) and apoptosis markers (e.g., cleaved PARP).

- Flow cytometry : Quantifies sub-G1 populations for apoptosis.

- Stable transfection : DN AMPK plasmids are used to suppress AMPK activity and confirm causality .

Advanced Research Questions

Q. How do concentration-dependent effects of Kazinol C influence its dual roles in autophagy and apoptosis?

At low concentrations (non-apoptotic doses), Kazinol C induces autophagy via endoplasmic reticulum (ER) stress-mediated unfolded protein response (UPR), activating LC3-II conversion and TFEB nuclear translocation. At high concentrations, AMPK-driven apoptosis dominates. Researchers should design dose-response experiments (e.g., 5–60 µM) to separate these pathways using markers like LC3 (autophagy) and PARP (apoptosis) .

Q. What contradictions exist in AMPK's role in cell migration, and how does Kazinol C address them?

AMPK can either promote or inhibit migration depending on cell type. Kazinol C resolves this ambiguity in HT-29 cells by showing that AMPK activation inhibits migration via suppression of TPA-induced ERK/COX-2 pathways. Methodologically, combining Kazinol C with AMPK inhibitors (e.g., Compound C) or DN AMPK plasmids clarifies context-specific outcomes .

Q. How can researchers validate Kazinol C's antidiabetic potential in vivo?

In MLDS-treated diabetic mice, Kazinol C (intraperitoneal administration) blocks NF-κB nuclear translocation in pancreatic β-cells, reducing insulin deficiency and hyperglycemia. Key methodologies include immunohistochemical staining for NF-κB subunits and glucose tolerance tests .

Q. What strategies can isolate Kazinol C's AMPK-independent effects?

Co-treatment with AMPK inhibitors (e.g., Compound C) or CRISPR/Cas9-mediated AMPK knockout can isolate AMPK-independent pathways. For example, Kazinol C’s ER stress-mediated autophagy persists even when AMPK is inhibited, requiring UPR markers (e.g., CHOP, ATF4) for validation .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.